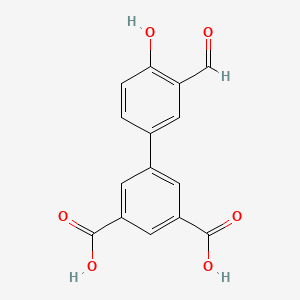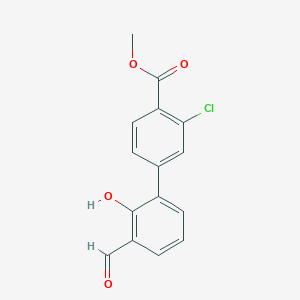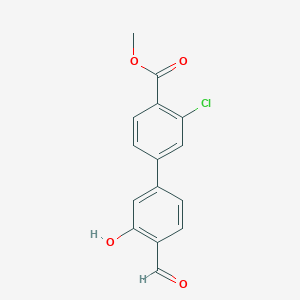
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-CMCFP-2-F) is a chemical compound used in scientific research, primarily for its biochemical and physiological effects. It is a white, crystalline powder with a melting point of 88-90°C and a boiling point of 220-222°C. 5-CMCFP-2-F is a derivative of phenol, and is a member of the formylphenol family. This compound is soluble in water and ethanol, and has a molecular weight of 280.19 g/mol.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used in studies of the biochemical and physiological effects of formylphenols, as well as in studies of the mechanisms of action of these compounds. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the biological activity of various drugs, and has been used as a model compound in studies of drug metabolism.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors in the body, which then triggers a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the activation of certain hormones, and the modulation of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to activate the hormone cortisol, which is involved in the regulation of stress and anxiety. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% for use in lab experiments is its high purity (95%). This makes it an ideal compound for use in studies of biochemical and physiological effects. However, there are some limitations to the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments. For example, it is not soluble in organic solvents, and it can be difficult to obtain in large quantities.
Orientations Futures
The potential future directions for research on 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include further studies of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could focus on its potential applications in drug development, as well as its potential use as a model compound for the study of drug metabolism. Finally, further research could explore its potential as a therapeutic agent, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a multi-step process that begins with the reaction of 3-chloro-4-methoxycarbonylphenol and formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a mixture of mono- and di-formylated products, which are then separated and purified by column chromatography. The final product is a white, crystalline powder with a purity of 95%.
Propriétés
IUPAC Name |
methyl 2-chloro-4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIYWJVANIQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685358 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261988-50-4 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



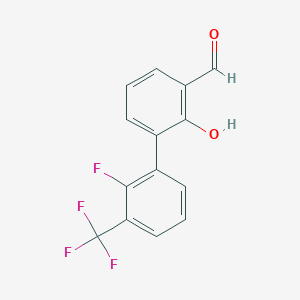

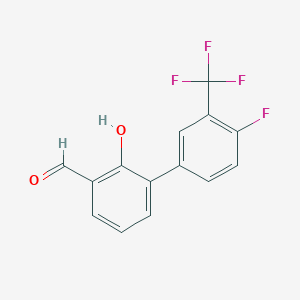
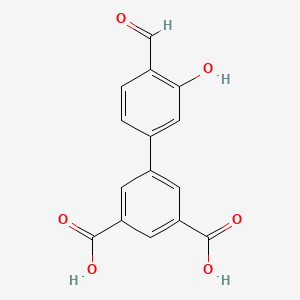
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
